Coumarin 498
CAS No.: 87331-48-4
Cat. No.: VC2890583
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87331-48-4 |
|---|---|
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |
| Standard InChI | InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 |
| Standard InChI Key | DPJWIXMOCGJKDG-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 |
| Canonical SMILES | CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 |
Introduction
Chemical Identification and Basic Properties
Coumarin 498, also known scientifically as 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizin-11-one, belongs to the broader family of coumarin derivatives that have attracted considerable research interest due to their distinctive photophysical properties .
Chemical Identity and Structure
The compound is identified by the CAS registry number 87331-48-4 and possesses the molecular formula C₁₆H₁₇NO₄S with a molecular weight of 319.38 g/mol . The structure features a coumarin core with additional rings and a characteristic methylsulfonyl functional group that contributes to its unique optical properties .
The chemical structure can be described as a tetracyclic system containing a coumarin scaffold with a fused julolidine-like structure bearing a methylsulfonyl group at the 10-position . This structural arrangement is crucial for its fluorescence capabilities and distinguishes it from other coumarin derivatives.
Physical Properties
Table 1: Physical and Chemical Properties of Coumarin 498
The compound exists as orange crystals or a light yellow to orange powder at room temperature . It has a defined melting point range of 193-200°C, which serves as an important parameter for verifying its purity .
Spectroscopic and Photophysical Properties
Coumarin 498 exhibits remarkable optical properties that make it valuable for various spectroscopic and photonic applications. Understanding these properties is essential for its effective utilization in research and technological applications.
Absorption and Emission Characteristics
The compound displays characteristic absorption maxima in the range of 427-435 nm when dissolved in ethanol . This absorption profile is typical of coumarin derivatives with electron-donating substituents at specific positions.
Table 2: Photophysical Properties of Coumarin 498 and Selected Derivatives
| Compound | λ absorption (nm) | λ fluorescence (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
|---|---|---|---|---|
| Coumarin 498 | 430 (in ethanol) | 480-490 | - | - |
| Related compound 4a | 258, 295, 357 | 456 | 0.05 | 0.7 |
| Related compound 4e | 283, 380 | 512 | 0.45 | 9.3 |
| Related compound 4f | 288, 368 | 510 | 0.69 | 13.0 |
Note: Data for related compounds are provided for comparative purposes
The fluorescence emission of Coumarin 498 typically occurs in the range of 480-490 nm, depending on the solvent environment . This produces a Stokes shift (the difference between absorption and emission maxima) that is characteristic of efficient fluorescent dyes.
Lasing Properties
One of the most significant applications of Coumarin 498 is its use in dye lasers. The compound exhibits lasing capabilities within specific wavelength ranges that depend on the solvent system and pumping source.
Table 3: Lasing Characteristics of Coumarin 498
| Lasing Wavelength Max (nm) | Range (nm) | Pump Source | Solvent | Concentration (molar) |
|---|---|---|---|---|
| 490 | 476-540 | FL69 | Methanol | 8 × 10⁻⁵ |
| 500 | 492-508 | FL(triaxial)157 | Ethanol | - |
| 514 | 505-524 | FL(triaxial)157 | EtOH/H₂O, 1/1 | - |
| 496 | 485-525 | XeCl(308)158 | Methanol | 5.2 × 10⁻³ |
| 506 | 490-538 | Ar(458 or 476,SF)68 | BzOH/EG, 1/4 | 1.1 × 10⁻² |
Note: BzOH = benzyl alcohol, EG = ethylene glycol
The data reveals that Coumarin 498 can be effectively used as a laser dye in the 476-540 nm range, with maximum lasing efficiency at wavelengths that vary based on the solvent system and pumping source used .
Environmental Sensitivity
Research has demonstrated that the fluorescence properties of Coumarin 498 and related derivatives are significantly influenced by environmental factors such as pH and the presence of metal ions. For example, when treated with trifluoroacetic acid (TFA), certain coumarin derivatives show a decrease in fluorescence intensity and a redshift in emission wavelength .
This environmental sensitivity makes Coumarin 498 potentially valuable as a sensor in various analytical applications. For instance, a coumarin-based fluorescent probe with emission at 498 nm has been developed for the detection of hydrogen sulfide (H₂S), showing high sensitivity and selectivity .
Molecular Design and Structure-Property Relationships
Understanding the relationship between molecular structure and photophysical properties is crucial for the rational design of coumarin derivatives with optimized characteristics for specific applications.
Resonance States and Spectral Properties
Research on coumarin dyes, including Coumarin 498, has revealed a positive correlation between the contribution of the para-quinoidal resonance state to the bond lengths and the UV-vis peak absorption wavelength . This relationship provides valuable insights for molecular design.
The electron-donating strength of substituents at the 7-position and the electron-withdrawing strength of substituents at the 3- or 4-position significantly influence the spectral properties of coumarin dyes. Increasing these strengths typically results in a red shift in both absorption and emission wavelengths .
Intramolecular Charge Transfer
The photophysical properties of Coumarin 498 and related dyes are largely governed by intramolecular charge transfer (ICT) processes. Research has shown that the alignment of substituents with the direction of ICT correlates with larger spectral shifts and higher molar extinction coefficients .
These structure-property relationships provide a rational basis for the design and optimization of coumarin dyes for specific applications, including laser dyes and dye-sensitized solar cells.
Applications in Research and Technology
Coumarin 498 finds applications across multiple disciplines due to its distinctive fluorescent properties.
Optical and Photonic Applications
The compound is extensively used in laser technology as a dye laser medium capable of generating coherent light in the blue-green region of the spectrum . Its use in dye-sensitized solar cells (DSCs) represents another important application area where its light-absorbing and charge-transfer properties are utilized for photovoltaic energy conversion .
Biomedical Research Applications
In biomedical research, Coumarin 498 serves as a valuable fluorescent labeling agent for various biological investigations, including:
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Cell imaging studies
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DNA analysis
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Protein detection techniques
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Immunofluorescence assays
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Flow cytometry applications
The high sensitivity and stability of Coumarin 498 make it particularly suitable for these applications, providing researchers with reliable tools for visualizing and analyzing biological structures and processes.
Analytical Sensing Applications
Coumarin derivatives, including those structurally related to Coumarin 498, have been utilized to develop fluorescent probes for detecting specific analytes. For example, a coumarin-based fluorescent probe emitting at 498 nm has been developed for the detection of hydrogen sulfide (H₂S), showing promising performance characteristics .
This probe demonstrates pH-dependent fluorescence and a linear relationship between fluorescence intensity and H₂S concentration within a specific range, making it suitable for quantitative analysis .
Synthesis and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of Coumarin 498 is influenced by its structural features, particularly the methylsulfonyl group and the extended conjugated system. Studies on related coumarin derivatives have shown that they can undergo various chemical transformations, including protonation of functional groups (such as nitrile or ester) in acidic environments, leading to changes in their fluorescence properties .
Biological Activities and Toxicology
Cytotoxic and Anti-tumor Properties
While specific data on the biological activity of Coumarin 498 itself is limited in the search results, research on related coumarin derivatives provides valuable context. Some coumarin-3-carboxylate derivatives and their silver complexes have shown promising anti-tumor activities and cyto-selective effects .
For instance, hydroxylated coumarin-3-carboxylate silver complexes have demonstrated enhanced cytotoxicity against carcinoma-derived cell lines while showing selectivity (less toxicity) toward normal renal and hepatic cells .
Recent Developments and Future Perspectives
Research on coumarin derivatives continues to advance, with ongoing efforts to develop new compounds with enhanced properties for specific applications. The understanding of structure-property relationships in these compounds provides a foundation for rational design strategies.
Future research directions may include:
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Development of coumarin derivatives with improved photostability and quantum yield
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Exploration of new applications in biomedical imaging and sensing
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Investigation of potential therapeutic applications based on the biological activities of coumarin derivatives
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Integration of coumarin dyes in advanced materials and devices for photonic applications
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